molecular formula C19H27N5O4 B1207546 Alfuzosine CAS No. 81403-80-7

Alfuzosine

Numéro de catalogue B1207546
Numéro CAS: 81403-80-7
Poids moléculaire: 389.4 g/mol
Clé InChI: WNMJYKCGWZFFKR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Alfuzosin is a medication belonging to the class of alpha-1 adrenergic receptor antagonists. It is primarily used to treat benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland that can cause urinary difficulties. By relaxing the muscles in the prostate and bladder neck, alfuzosin helps improve urine flow and reduce symptoms associated with benign prostatic hyperplasia .

Applications De Recherche Scientifique

Alfuzosin has several scientific research applications, particularly in the fields of medicine and pharmacology. It is widely used in the treatment of benign prostatic hyperplasia and lower urinary tract symptoms. Research has shown that alfuzosin is effective in improving urine flow and reducing symptoms associated with benign prostatic hyperplasia. Additionally, it has been studied for its potential use in the expulsive therapy of ureteral stones, where it has shown promising results in increasing stone-free rates and reducing stone expulsion time .

Mécanisme D'action

Alfuzosin works by selectively inhibiting alpha-1 adrenergic receptors in the lower urinary tract. These receptors are abundant in the prostate, prostatic capsule, prostatic urethra, and bladder neck. By blocking these receptors, alfuzosin causes the smooth muscles in these areas to relax, resulting in improved urine flow and reduced symptoms of benign prostatic hyperplasia. Additionally, alfuzosin reduces the vasoconstrictor effect of catecholamines, leading to peripheral vasodilation .

Safety and Hazards

Alfuzosin lowers blood pressure and may cause dizziness or fainting, especially if you take heart or blood pressure medications. Avoid driving or hazardous activity until you know how Alfuzosin will affect you. Call your doctor at once if you feel light-headed feeling, like you might pass out . Alfuzosin is not indicated for use in the pediatric population. Safety and efficacy have not been established .

Orientations Futures

Alfuzosin is an effective drug for the treatment of LUTS/BPH, with a lower rate of sexual disorders compared with other alpha-blockers. Alfuzosin is also safe with low adverse events in case of concomitant antihypertensive therapy and in patients with cardiovascular morbidity. Safety and efficacy of alfuzosin have been reported also in case of combination therapy with antimuscarinic agents and PDE5i .

Analyse Biochimique

Biochemical Properties

Alfuzosin plays a significant role in biochemical reactions by selectively inhibiting alpha-1 adrenergic receptors in the lower urinary tract. This inhibition leads to the relaxation of smooth muscles in the bladder neck and prostate. Alfuzosin interacts with various biomolecules, including alpha-1 adrenergic receptors, which are G protein-coupled receptors. The binding of alfuzosin to these receptors inhibits the action of catecholamines like epinephrine and norepinephrine, leading to muscle relaxation and improved urine flow .

Cellular Effects

Alfuzosin affects various types of cells, particularly smooth muscle cells in the prostate and bladder neck. By relaxing these muscles, alfuzosin improves urinary flow and reduces symptoms of BPH. It influences cell signaling pathways by blocking alpha-1 adrenergic receptors, which are involved in the contraction of smooth muscles. This blockade results in decreased intracellular calcium levels, leading to muscle relaxation. Alfuzosin also affects gene expression by modulating the activity of transcription factors involved in smooth muscle contraction .

Molecular Mechanism

The mechanism of action of alfuzosin involves its binding to alpha-1 adrenergic receptors, which are G protein-coupled receptors. Upon binding, alfuzosin inhibits the action of catecholamines, leading to the relaxation of smooth muscles in the prostate and bladder neck. This inhibition reduces the vasoconstrictor effect of catecholamines, leading to peripheral vasodilation and improved urine flow. Alfuzosin also affects enzyme activity by inhibiting the action of enzymes involved in smooth muscle contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alfuzosin have been observed to change over time. Alfuzosin is stable under normal laboratory conditions and does not degrade rapidly. Long-term studies have shown that alfuzosin maintains its efficacy in improving urinary flow and reducing symptoms of BPH over extended periods. Prolonged use of alfuzosin may lead to adaptive changes in cellular function, such as receptor desensitization, which could reduce its effectiveness over time .

Dosage Effects in Animal Models

In animal models, the effects of alfuzosin vary with different dosages. At low doses, alfuzosin effectively relaxes smooth muscles and improves urinary flow without causing significant adverse effects. At higher doses, alfuzosin may cause toxic effects, such as hypotension and dizziness, due to its vasodilatory action. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic effects without causing adverse reactions .

Metabolic Pathways

Alfuzosin is metabolized primarily in the liver through three metabolic pathways: oxidation, O-demethylation, and N-dealkylation. The main hepatic cytochrome enzyme responsible for its metabolism is CYP3A4. Metabolites of alfuzosin are not pharmacologically active, and the drug is excreted mainly through the urine. Alfuzosin’s metabolism does not significantly affect metabolic flux or metabolite levels in the body .

Transport and Distribution

Alfuzosin is transported and distributed within cells and tissues through passive diffusion. It exhibits a selective concentration in the prostate compared to plasma, which enhances its therapeutic effects in treating BPH. Alfuzosin interacts with transporters and binding proteins that facilitate its distribution to target tissues. Its localization in the prostate and bladder neck is crucial for its efficacy in improving urinary flow .

Subcellular Localization

Alfuzosin is primarily localized in the smooth muscle cells of the prostate and bladder neck. It does not undergo significant post-translational modifications or targeting signals that direct it to specific compartments or organelles. The subcellular localization of alfuzosin is essential for its activity in relaxing smooth muscles and improving urinary flow. Its presence in the target tissues ensures its effectiveness in treating BPH .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of alfuzosin involves several steps. One common method starts with the nitration of veratraldehyde to produce 6-nitroveratraldehyde. This compound is then oxidized to form the corresponding acid, which is subsequently halogenated using thionyl chloride. The resulting product undergoes amide formation with ammonia to yield 4,5-dimethoxy-2-nitrobenzamide. The nitro group is then reduced to form 2-amino-4,5-dimethoxybenzamide, which reacts with urea to produce 6,7-dimethoxyquinazoline-2,4-dione. Finally, this compound is converted to alfuzosin through a series of reactions involving N-methyl propane-1,3-diamine and tetrahydro-2-furoic acid .

Industrial Production Methods

In industrial settings, alfuzosin hydrochloride is often prepared by reacting N-methyl-N’-tetrahydrofuranyl propylenediamine with trimethyl cyano silane in the presence of an oxidant to obtain an intermediate. This intermediate is then further processed to yield alfuzosin hydrochloride .

Analyse Des Réactions Chimiques

Types of Reactions

Alfuzosin undergoes various chemical reactions, including:

    Oxidation: The initial steps in its synthesis involve the oxidation of veratraldehyde to the corresponding acid.

    Reduction: The nitro group in 4,5-dimethoxy-2-nitrobenzamide is reduced to form 2-amino-4,5-dimethoxybenzamide.

    Substitution: Halogenation of the acid with thionyl chloride and subsequent amide formation with ammonia are key substitution reactions in its synthesis.

Common Reagents and Conditions

    Oxidizing agents: Used in the oxidation of veratraldehyde.

    Reducing agents: Employed in the reduction of the nitro group.

    Thionyl chloride: Utilized for halogenation.

    Ammonia: Used in amide formation.

Major Products Formed

The major products formed during the synthesis of alfuzosin include 6-nitroveratraldehyde, 4,5-dimethoxy-2-nitrobenzamide, 2-amino-4,5-dimethoxybenzamide, and 6,7-dimethoxyquinazoline-2,4-dione .

Comparaison Avec Des Composés Similaires

Alfuzosin is often compared with other alpha-1 adrenergic receptor antagonists used in the treatment of benign prostatic hyperplasia, such as tamsulosin, doxazosin, and terazosin. While all these compounds work by relaxing the smooth muscles in the prostate and bladder neck, alfuzosin is unique in its high uroselectivity and lower incidence of sexual side effects compared to older alpha-blocking compounds. Other similar compounds include finasteride and dutasteride, which are 5-alpha-reductase inhibitors used to treat benign prostatic hyperplasia by reducing the size of the prostate gland .

Propriétés

IUPAC Name

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMJYKCGWZFFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81403-68-1 (hydrochloride)
Record name Alfuzosin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6048549
Record name Alfuzosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alfuzosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 92 mg/L at 25 °C /Estimated/, 2.82e-01 g/L
Record name ALFUZOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Alfuzosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

4.56X10-13 mm Hg at 25 °C /Estimated/
Record name ALFUZOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Alpha(1)-adrenoreceptors are found in the prostate, bladder base, bladder neck, prostatic capsule, and prostatic urethra; their activation may lead to contraction of smooth muscle and urinary symptoms in patients with BPH. Alfuzosin selectively binds to and inhibits alpha(1)-adrenergic receptors in the lower urinary tract. This leads to the relaxation of smooth muscle in both the prostate and bladder neck, resulting in the improvement in urine flow and a reduction of urinary symptoms., Alfuzosin hydrochloride, a quinazoline-derivative alpha1-adrenergic blocking agent, is structurally and pharmacologically related to prazosin. Alfuzosin is a non-subtype-specific alpha1-adrenergic blocking agent that exhibits selectivity for alpha1-adrenergic receptors in the lower urinary tract (e.g., bladder base, bladder neck, prostate, prostatic capsule, prostatic urethra). Blockade of these adrenoreceptors can cause relaxation of smooth muscle in the bladder neck and prostate, resulting in improvement in urine flow and a reduction in symptoms of benign prostatic hyperplasia (BPH).
Record name Alfuzosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00346
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ALFUZOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS RN

81403-80-7
Record name Alfuzosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81403-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alfuzosin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alfuzosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00346
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 81403-80-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Alfuzosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.671
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALFUZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90347YTW5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALFUZOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Alfuzosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alfuzosin
Reactant of Route 2
Reactant of Route 2
Alfuzosin
Reactant of Route 3
Reactant of Route 3
Alfuzosin
Reactant of Route 4
Reactant of Route 4
Alfuzosin
Reactant of Route 5
Alfuzosin
Reactant of Route 6
Reactant of Route 6
Alfuzosin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.